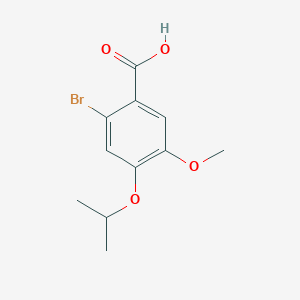

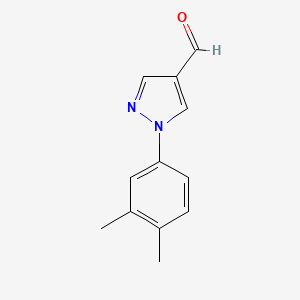

2-Bromo-4-isopropoxy-5-methoxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 2-Bromo-4-isopropoxy-5-methoxybenzoic acid, is a brominated methoxybenzoic acid derivative. While the specific compound is not directly studied in the provided papers, related compounds with bromo and methoxy substituents on the benzoic acid core have been investigated. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related bromo-methoxybenzoic acid derivatives involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification, as seen in the synthesis of Methyl 4-Bromo-2-methoxybenzoate . The synthesis of carbon-14 labeled 1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid also demonstrates the use of bromoacetic acid as a starting material, indicating the importance of bromine in the synthesis of these compounds . Additionally, the preparation of lanthanide complexes with 2-bromo-5-methoxybenzoic acid involves coordination with other ligands, such as 1,10-phenanthroline and 5,5'-dimethyl-2,2'-bipyridine, to form structurally complex entities .

Molecular Structure Analysis

The molecular structure of bromo-methoxybenzoic acid derivatives is characterized by the presence of bromine and methoxy groups attached to the benzoic acid core. Single-crystal X-ray diffraction data show that such complexes can be isostructural and form various dimensional networks through hydrogen bonding and π-π stacking interactions . The influence of methoxy substituents on the strength of Br...Br type II halogen bonds has been studied, revealing that these substituents can significantly affect intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of bromo-methoxybenzoic acid derivatives includes nucleophilic substitution reactions, as seen with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, which reacts with nucleophiles to yield various substituted derivatives . Isomerization reactions are also observed, with the rate of isomerization being influenced by solvent polarity .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-methoxybenzoic acid derivatives are diverse. Thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and molar conductance studies provide information on the thermal stability and phase transitions of these compounds . The luminescent and magnetic properties of certain lanthanide complexes with bromo-methoxybenzoic acid ligands have been investigated, showing potential applications in materials science . Additionally, the bacteriostatic activities of these complexes against various microorganisms have been evaluated, indicating their potential use in antimicrobial applications .

Safety and Hazards

特性

IUPAC Name |

2-bromo-5-methoxy-4-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-6(2)16-10-5-8(12)7(11(13)14)4-9(10)15-3/h4-6H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHMLZVDLVTXHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)Br)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236307 |

Source

|

| Record name | 2-Bromo-5-methoxy-4-(1-methylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-isopropoxy-5-methoxybenzoic acid | |

CAS RN |

1142201-89-5 |

Source

|

| Record name | 2-Bromo-5-methoxy-4-(1-methylethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methoxy-4-(1-methylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293019.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride](/img/structure/B1293020.png)

![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)

![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine](/img/structure/B1293036.png)

![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)

![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)